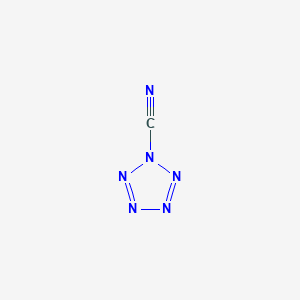![molecular formula C20H14ClN3O2 B12538441 2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid CAS No. 654649-17-9](/img/structure/B12538441.png)
2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound is notable for its unique structure, which includes both benzylideneamino and chlorophenyl diazenyl groups attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-chloroaniline using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-aminobenzoic acid under alkaline conditions to form the azo compound.
Schiff Base Formation: Finally, the product is reacted with benzaldehyde to form the benzylideneamino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid undergoes several types of chemical reactions:
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzylideneamino and chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acetic acid.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Various carboxylic acids and quinones.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated and nitrated derivatives.
Scientific Research Applications
2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid is unique due to the presence of both benzylideneamino and chlorophenyl diazenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
654649-17-9 |
|---|---|
Molecular Formula |
C20H14ClN3O2 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-(benzylideneamino)-5-[(4-chlorophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C20H14ClN3O2/c21-15-6-8-16(9-7-15)23-24-17-10-11-19(18(12-17)20(25)26)22-13-14-4-2-1-3-5-14/h1-13H,(H,25,26) |
InChI Key |
XZSPWABKTSCPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


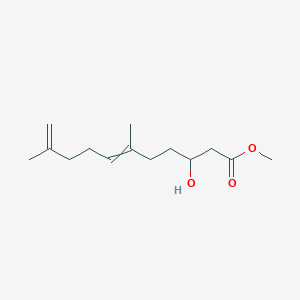
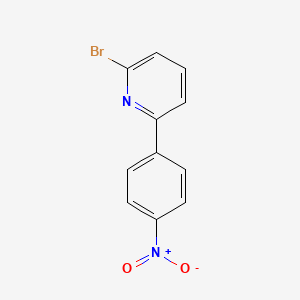
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-](/img/structure/B12538376.png)

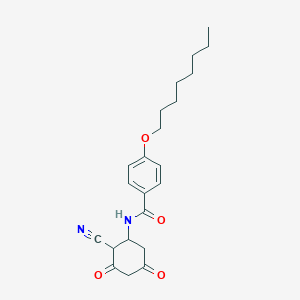
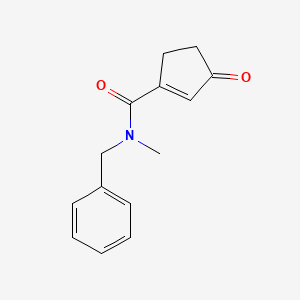
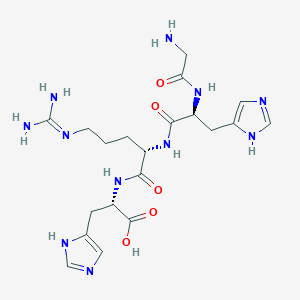
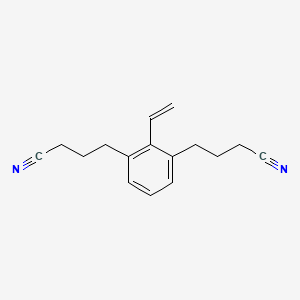
![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
![Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-](/img/structure/B12538413.png)
![(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12538414.png)
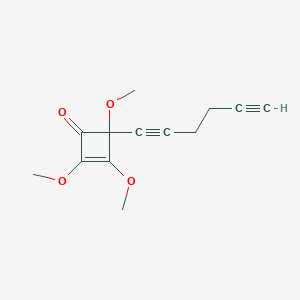
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
